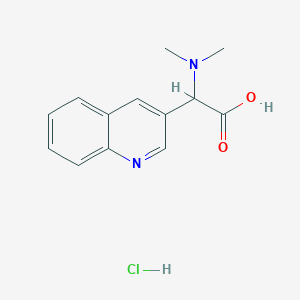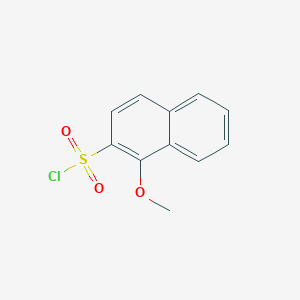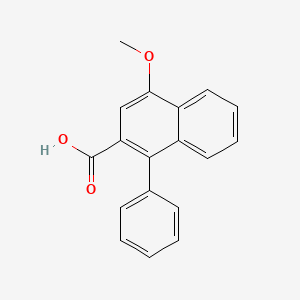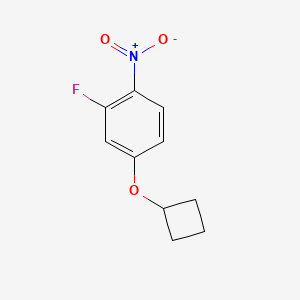
4-Cyclobutoxy-2-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutoxy group, a fluorine atom, and a nitro group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-cyclobutoxy-2-fluoroaniline.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using catalysts like palladium on carbon.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phenoxide in the presence of a base like potassium carbonate.
Major Products Formed
4-Cyclobutoxy-2-fluoroaniline: Formed through the reduction of the nitro group.
4-Cyclobutoxy-2-fluoro-1-phenoxybenzene: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclobutoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the cyclobutoxy group.
4-Cyclobutoxy-1-nitrobenzene: Similar structure but lacks the fluorine atom.
Uniqueness
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is unique due to the presence of both the cyclobutoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-cyclobutyloxy-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO3/c11-9-6-8(15-7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
InChI Key |
FPAQMKPMSPLQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


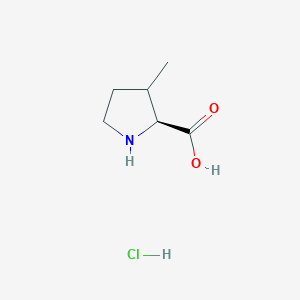
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

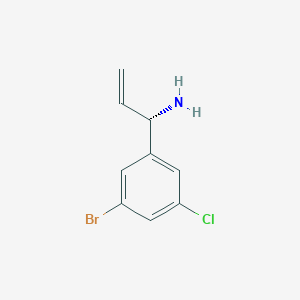
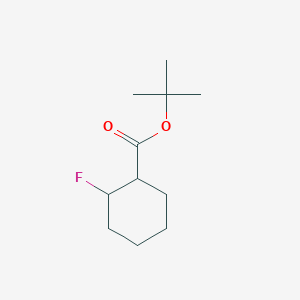
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
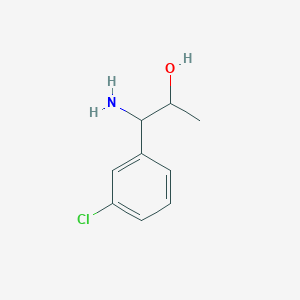
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)
